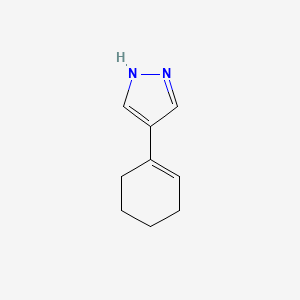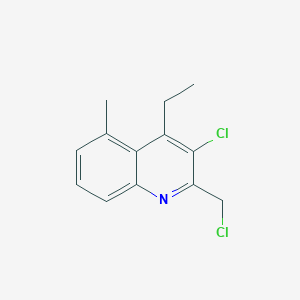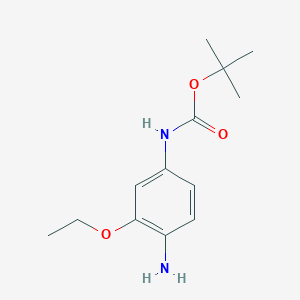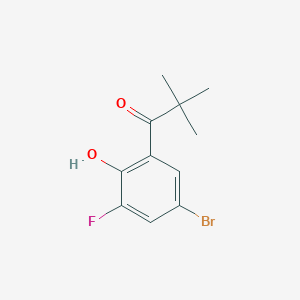![molecular formula C11H12FN3O B15271740 {1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B15271740.png)
{1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.
Addition of the Methyl Group: The methyl group can be added via a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Methanol Group: The final step involves the reduction of a carbonyl group to form the methanol group, which can be achieved using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to the methanol group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the original methanol compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, {1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
作用机制
The mechanism of action of {1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The fluorophenyl group and triazole ring allow it to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
{1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is unique due to its triazole ring structure, which distinguishes it from other fluorophenyl-containing compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H12FN3O |
|---|---|
分子量 |
221.23 g/mol |
IUPAC 名称 |
[1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C11H12FN3O/c1-8-11(7-16)13-14-15(8)6-9-4-2-3-5-10(9)12/h2-5,16H,6-7H2,1H3 |
InChI 键 |
IUVMNJSVAHUJOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1CC2=CC=CC=C2F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15271724.png)
![4-[(Thiolan-3-yl)amino]butan-2-ol](/img/structure/B15271731.png)
amine](/img/structure/B15271733.png)

